molecular formula C10H20O B1595731 4-Propylhept-1-en-4-ol CAS No. 62108-07-0

4-Propylhept-1-en-4-ol

Cat. No. B1595731
CAS RN: 62108-07-0
M. Wt: 156.26 g/mol
InChI Key: RLUDGGHEFUDPLJ-UHFFFAOYSA-N
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Description

4-Propylhept-1-en-4-ol is a chemical compound that belongs to the family of alcohols. It is also known as 4-PH and has a chemical formula of C10H20O. The compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Hydrocarbonylation Reactions

4-Propylhept-1-en-4-ol is relevant in the field of hydrocarbonylation, where its derivatives are studied. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, produces compounds like butane-1,4-diol and 2-methylpropan-1-ol. This process is significant in organic synthesis for producing various chemicals (Simpson et al., 1996).

Pheromone Synthesis

In the study of insect pheromones, compounds like 4-Methylheptan-3-ol, a derivative of this compound, play a crucial role. The stereoisomers of this compound are active towards different insect species, making them important in integrated pest management as sustainable alternatives to hazardous insecticides (Brenna et al., 2017).

Photocatalysis in Organic Synthesis

The derivatives of this compound are used in photocatalysis. For example, rose bengal-sensitized photooxygenation of 4-propyl-4-octene, a related compound, followed by reduction, leads to the formation of various isomers, demonstrating the compound's utility in organic synthesis and photocatalytic reactions (Rautenstrauch et al., 1986).

Development of Beta-Adrenoceptor Blocking Agents

Research into beta-adrenoceptor blocking agents involves derivatives of this compound. These studies focus on synthesizing compounds with potential cardioselective properties, which are important in the treatment of cardiovascular diseases (Rzeszotarski et al., 1983).

Synthesis of Novel Diarylheptanoid

The synthesis of a novel diarylheptanoid isolated from Pleuranthodium Racemigerum involves the use of derivatives of this compound. This research highlights the compound's relevance in creating new substances with potential medicinal properties (Chang, 2011).

properties

IUPAC Name

4-propylhept-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDGGHEFUDPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211167
Record name 4-Propylhept-1-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62108-07-0
Record name 4-Propyl-1-hepten-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propylhept-1-en-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylhept-1-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylhept-1-en-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

113 g of 4-heptanone in 1000 ml of dry diethyl ether was slowly added to a solution of allylmagnesium bromide, prepared from 36.5 g of Mg and 178 g of allyl bromide in 500 ml dry diethyl ether. After the addition the mixture was refluxed for 10 hrs. The reaction mixture was poured on a mixture of 150 g ice, 450 ml of 20% NH4Cl and 350 ml of 5M HCl. The ether phase was separated and the water phase extracted with diethyl ether (3×100 ml). The combined organic phases were then washed with a Na2CO3 -solution and water, dried with Na2SO4 and evaporated. The residue was distilled. Yield: 142 g (b.p. 38°-40° C./0.1 torr)
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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